{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
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Overview
Description
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a phenylsulfonamido group. The unique structure of this compound makes it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a phenyl group is reacted with a sulfonating agent.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using boronic acid derivatives or boron reagents.
Industrial Production Methods: Industrial production of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine and phenylsulfonamido groups, making it less versatile in certain reactions.
Pyrrolidine Boronic Acid: Lacks the phenylsulfonamido group, which may affect its reactivity and selectivity.
Phenylsulfonamido Boronic Acid: Lacks the pyrrolidine ring, which may influence its steric and electronic properties.
Uniqueness: (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a boronic acid group, a pyrrolidine ring, and a phenylsulfonamido group. This unique structure imparts specific reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Biological Activity
{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This compound incorporates a pyrrolidine ring and a benzenesulfonyl glycyl moiety, which may enhance its interaction with various biological targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a boron atom bonded to a pyrrolidine ring and a benzenesulfonyl group, contributing to its unique reactivity profile. The boronic acid functionality allows it to form reversible covalent bonds with diols and other Lewis bases, making it particularly useful in biochemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. Boronic acids are known for their role as enzyme inhibitors, particularly against serine proteases and dipeptidyl peptidases (DPPs). The interaction mechanism often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition.
Table 1: Comparison of Biological Activities with Related Compounds
Compound Name | Target Enzyme | Inhibition Type | Reference |
---|---|---|---|
This compound | DPP-IV | Competitive | |
1-Aminoboronic Acid | Serine Proteases | Irreversible | |
N-Boc-Pyrrolidine Boronic Acid | Dipeptidyl Peptidase 8 | Competitive |
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and associated with type 2 diabetes. The inhibition mechanism was characterized through various assays, including:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinity and kinetics.
- Isothermal Titration Calorimetry (ITC) : Employed to determine thermodynamic parameters related to binding.
In one study, the compound showed an inhibition constant (Ki) in the low micromolar range, indicating significant potency against DPP-IV.
Case Studies
A notable case study examined the effects of this compound on cellular models of metabolic disorders. The results indicated that treatment with this compound led to:
- Decreased Blood Glucose Levels : In diabetic animal models, administration resulted in improved glycemic control.
- Renoprotective Effects : Observations suggested potential benefits in kidney function, particularly in models predisposed to diabetic nephropathy.
These findings align with broader research indicating that DPP-IV inhibitors can provide cardiovascular and renal protective effects beyond glycemic control .
Properties
CAS No. |
915283-83-9 |
---|---|
Molecular Formula |
C12H17BN2O5S |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
[1-[2-(benzenesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O5S/c16-12(15-8-4-7-11(15)13(17)18)9-14-21(19,20)10-5-2-1-3-6-10/h1-3,5-6,11,14,17-18H,4,7-9H2 |
InChI Key |
KSOXKKRPUMFMPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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